
N-(4-isopropoxybenzyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropoxybenzyl)cyclohexanecarboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological functions. It was discovered in 1989 and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(4-isopropoxybenzyl)cyclohexanecarboxamide exerts its effects by binding to specific receptors, including PAC1, VPAC1, and VPAC2. Binding of N-(4-isopropoxybenzyl)cyclohexanecarboxamide to these receptors activates various signaling pathways, including cyclic AMP (cAMP), phospholipase C (PLC), and mitogen-activated protein kinase (MAPK) pathways. These pathways regulate various cellular processes, including gene expression, protein synthesis, and cell proliferation.
Biochemical and Physiological Effects:
N-(4-isopropoxybenzyl)cyclohexanecarboxamide has a wide range of biochemical and physiological effects. It has been shown to regulate neurotransmitter release, modulate ion channel activity, and regulate neuronal survival. N-(4-isopropoxybenzyl)cyclohexanecarboxamide also regulates cardiovascular function by modulating heart rate, blood pressure, and vascular tone. Additionally, it has been shown to regulate immune function and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-isopropoxybenzyl)cyclohexanecarboxamide in lab experiments is its ability to selectively activate specific signaling pathways. This allows researchers to study the specific effects of N-(4-isopropoxybenzyl)cyclohexanecarboxamide on various cellular processes. However, one of the limitations of using N-(4-isopropoxybenzyl)cyclohexanecarboxamide in lab experiments is its instability in aqueous solutions. This can make it difficult to accurately measure the concentration of N-(4-isopropoxybenzyl)cyclohexanecarboxamide in solution.
Zukünftige Richtungen
There are several future directions for research on N-(4-isopropoxybenzyl)cyclohexanecarboxamide. One area of focus is the development of N-(4-isopropoxybenzyl)cyclohexanecarboxamide analogs with increased stability and potency. These analogs could have potential therapeutic applications in various diseases. Additionally, further research is needed to fully understand the mechanisms underlying the neuroprotective and cardioprotective effects of N-(4-isopropoxybenzyl)cyclohexanecarboxamide. Finally, the potential role of N-(4-isopropoxybenzyl)cyclohexanecarboxamide in regulating metabolism and energy balance is an area of emerging interest.
Synthesemethoden
N-(4-isopropoxybenzyl)cyclohexanecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method for synthesizing N-(4-isopropoxybenzyl)cyclohexanecarboxamide. It involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(4-isopropoxybenzyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cardiovascular diseases, and cancer. It has been shown to have neuroprotective effects, promote neuronal survival, and enhance cognitive function. N-(4-isopropoxybenzyl)cyclohexanecarboxamide has also been shown to have cardioprotective effects and reduce the risk of heart failure. Additionally, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[(4-propan-2-yloxyphenyl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13(2)20-16-10-8-14(9-11-16)12-18-17(19)15-6-4-3-5-7-15/h8-11,13,15H,3-7,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAYKGLSOYYLFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-propan-2-yloxyphenyl)methyl]cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

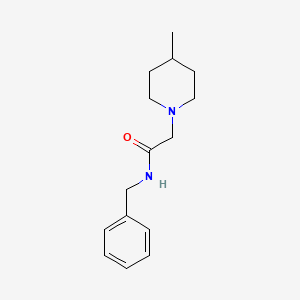
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)


![ethyl 2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylate](/img/structure/B5781779.png)
methanone](/img/structure/B5781780.png)
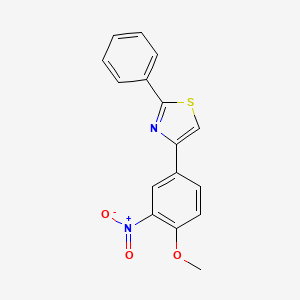
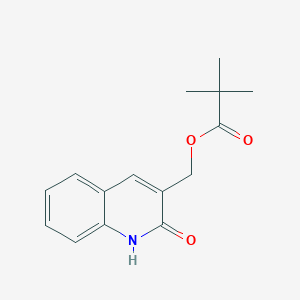
![2-(2-fluorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5781811.png)
![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)
![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)
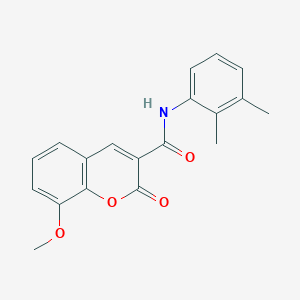
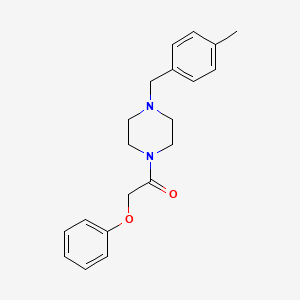
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-chloroaniline](/img/structure/B5781831.png)